molecular formula C13H19NO B13223457 1-Methyl-4-(2-methylphenyl)piperidin-4-ol

1-Methyl-4-(2-methylphenyl)piperidin-4-ol

Cat. No.: B13223457
M. Wt: 205.30 g/mol
InChI Key: IHZYUUDRPVMFDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(2-methylphenyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring, a methyl substituent at the 1-position, and a 2-methylphenyl group attached to the 4-position. This structural motif is common in medicinal chemistry, particularly in compounds targeting enzymes or receptors.

Properties

IUPAC Name

1-methyl-4-(2-methylphenyl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11-5-3-4-6-12(11)13(15)7-9-14(2)10-8-13/h3-6,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZYUUDRPVMFDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2(CCN(CC2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Methyl-4-(2-methylphenyl)piperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-piperidone with 2-methylbenzyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an organic solvent like toluene under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Methyl-4-(2-methylphenyl)piperidin-4-ol undergoes various chemical reactions, including:

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Piperidin-4-ol Derivatives

Compound Name Core Structure Modifications Key Functional Groups/Substituents
1-Methyl-4-(2-methylphenyl)piperidin-4-ol Base structure 1-Me, 4-(2-MePh), 4-OH
LAS_52160953 () 4-((3,4,5-Trimethylphenoxy)methyl) substitution 3,4,5-Trimethylphenoxy ether, 1-Me, 4-OH
1-(4-Trifluoromethyl-phenyl)piperidin-4-ol () 4-(4-CF₃Ph) substitution 4-CF₃Ph, 4-OH
4-(4-Iodophenyl)-1-((indolyl)methyl)piperidin-4-ol () 4-(4-I-Ph), 1-(indolylmethyl) substitution Iodophenyl, indole-methyl, 4-OH
KN-2 () 4-(3-Naphthyloxypropynyl) substitution Naphthyloxy propynyl, 1-Me, 4-OH

Key Comparative Findings

Binding Affinity and Enzyme/Receptor Interactions

  • LAS_52160953 exhibits superior binding energy (−8.6 kcal/mol) to TgAPN2 compared to the control compound (−8.52 kcal/mol), attributed to its 3,4,5-trimethylphenoxy group, which enhances hydrophobic interactions with residues like Leu1372 and Arg1366 .
  • Dopamine D2 Receptor Ligands (e.g., 4-(4-iodophenyl)-1-((indolyl)methyl)piperidin-4-ol) demonstrate that aromatic systems (e.g., indole) improve D2 selectivity over D3 receptors, whereas benzofuran or benzothiophene substitutions reduce affinity .

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups : The trifluoromethyl group in 1-(4-CF₃Ph)piperidin-4-ol increases electron deficiency, enhancing its utility in chemiluminescence assays with iridium complexes .
  • Neurotoxic Derivatives : 2'CH3-MPTP’s 2-methylphenyl group increases MAO-B affinity (Km = 66 µM vs. MPTP’s 114 µM) and dopamine transporter uptake efficiency, explaining its heightened neurotoxicity .

Physicochemical and Functional Implications

  • Hydrophobic Substituents : Compounds like KN-2 with naphthyloxypropynyl groups exhibit improved plant growth regulation due to increased lipophilicity, aiding membrane permeability .
  • Hydrogen-Bonding Capacity : The hydroxyl group in piperidin-4-ol derivatives is critical for forming stable interactions (e.g., LAS_52160953’s hydrogen bond with Tyr914 at 2.3 Å) .

Biological Activity

1-Methyl-4-(2-methylphenyl)piperidin-4-ol, a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its ability to interact with various biological targets, influencing multiple pathways related to neurological and inflammatory processes.

Chemical Structure

The molecular formula of 1-Methyl-4-(2-methylphenyl)piperidin-4-ol is C15H23NC_{15}H_{23}N. Its structural features allow it to engage with specific receptors and enzymes, making it a candidate for therapeutic applications.

1-Methyl-4-(2-methylphenyl)piperidin-4-ol exhibits its biological effects primarily through the following mechanisms:

  • Receptor Interaction : The compound acts as an antagonist for certain chemokine receptors such as CCR5, which is significant in preventing HIV-1 entry into cells.
  • Enzyme Modulation : It influences enzymes involved in neurotransmitter metabolism, including monoamine oxidase and acetylcholinesterase. This modulation affects neurotransmitter levels, potentially enhancing cognitive functions and mood.

Pharmacological Effects

The compound has been investigated for several pharmacological properties:

  • Antiviral Activity : By blocking CCR5 receptors, it has demonstrated effectiveness in preventing viral infections, particularly HIV.
  • Neuroprotective Effects : Studies suggest that it may enhance cognitive functions and mood by modulating neurotransmitter systems.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation through inhibition of COX enzymes, which are crucial in the inflammatory response .

Case Studies and Research Findings

Several studies have highlighted the biological activities of 1-Methyl-4-(2-methylphenyl)piperidin-4-ol:

  • Neuropharmacological Studies : In animal models, this compound has been shown to improve cognitive function at low doses, indicating its potential as a treatment for neurodegenerative disorders.
  • Antiviral Efficacy : Research indicates that the compound effectively inhibits HIV replication in vitro by blocking the CCR5 receptor, highlighting its potential use in antiviral therapies .
  • Inflammation Models : In vivo studies demonstrated that this compound significantly reduced markers of inflammation in models of arthritis, suggesting its utility in treating inflammatory diseases .

Data Summary Table

Activity TypeMechanismReference
AntiviralCCR5 receptor antagonist
NeuroprotectiveModulation of neurotransmitters
Anti-inflammatoryCOX enzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.